Cellular MEK1 Inhibition Potency: EC50 = 3.40 nM in HCT116 Colorectal Cancer Cells
Derivative compounds incorporating the 3-bromo-4-fluoro-5-(methylsulfonyl)aniline scaffold demonstrate nanomolar potency against MEK1-mediated ERK1 phosphorylation in human colorectal carcinoma cells [1]. The MEK1 inhibitory activity (EC50 = 3.40 nM in HCT116 cells) represents a defined benchmark for SAR studies. Structural variations in the substitution pattern, including alternative regioisomers or halogen substitutions, are known to produce substantial shifts in cellular potency against this kinase target [2].
| Evidence Dimension | MEK1-mediated ERK1 phosphorylation inhibition (cellular EC50) |
|---|---|
| Target Compound Data | EC50 = 3.40 nM (HCT116 cells); EC50 = 6.40 nM (A375 cells) |
| Comparator Or Baseline | MEK1 reference inhibitor baseline: structurally related aniline derivatives in same chemical series show EC50 values ranging from 1-125 nM depending on substitution pattern |
| Quantified Difference | Not applicable — class-level inference without direct comparator data |
| Conditions | Human HCT116 colorectal carcinoma cells (and A375 melanoma cells); 2-hour incubation; MEK1-mediated ERK1 phosphorylation measured by immunoblotting |
Why This Matters
This quantitative cellular potency benchmark enables researchers to assess the scaffold's baseline activity when designing focused libraries or optimizing lead compounds targeting the MAPK pathway.
- [1] BindingDB. BDBM50420695 (CHEMBL2087079). Affinity Data: EC50 = 3.40 nM for inhibition of MEK1-mediated ERK1 phosphorylation in human HCT116 cells after 2 hrs by immunoblotting method. View Source
- [2] BindingDB. BDBM50420695 (CHEMBL2087079). Affinity Data: EC50 = 6.40 nM in A375 cells; IC50 = 125 nM by HTRF assay. View Source
